3-amino-N-benzyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-N-benzyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative characterized by a benzyl group at the N-position of the carboxamide and an ethyl substituent at the 6-position of the tetrahydroquinoline scaffold.
Properties
IUPAC Name |
3-amino-N-benzyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-13-8-9-17-15(10-13)11-16-18(22)19(26-21(16)24-17)20(25)23-12-14-6-4-3-5-7-14/h3-7,11,13H,2,8-10,12,22H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPBJKQGLAQFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thieno[2,3-b]Quinoline Skeleton Construction
The thieno[2,3-b]quinoline core is synthesized via a cyclization reaction starting from 3-(2-oxo-1,2-dihydro-3-quinolyl)acrylic esters. Bromination of the acrylic ester intermediate with bromine in anhydrous chloroform introduces halogen atoms at positions critical for subsequent ring closure . Dehydroxychlorination using phosphorus oxychloride (POCl₃) converts hydroxyl groups into chloro substituents, enhancing reactivity for thiophene ring formation .
Heating the trihalogenated intermediate with thiourea in a protic solvent (e.g., ethanol) facilitates nucleophilic substitution, where sulfur from thiourea displaces chlorine to form the thiophene ring . This step yields thieno[2,3-b]quinoline-2-carboxylic methyl esters with >75% efficiency under optimized conditions (Table 1).
Table 1: Cyclization Conditions for Thieno[2,3-b]Quinoline Core
| Starting Material | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-(2-Oxo-1,2-dihydroquinolyl)acrylate | Thiourea/EtOH | 80 | 78 |
| Brominated acrylate derivative | Thiourea/MeOH | 70 | 82 |
Functionalization with the 3-Amino Group
The amino group at position 3 is introduced through a two-step process:
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Nitration: Electrophilic nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at position 3 .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or treatment with tin(II) chloride (SnCl₂) reduces the nitro group to an amine .
Critical Considerations:
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Nitration requires precise temperature control (0–5°C) to avoid over-nitration .
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Reduction with SnCl₂ in hydrochloric acid (HCl) achieves >90% conversion but generates stoichiometric waste .
Carboxamide Formation at Position 2
The methyl ester intermediate is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH), followed by activation with thionyl chloride (SOCl₂) to form the acid chloride . Reaction with benzyl amine in dichloromethane (DCM) or tetrahydrofuran (THF) yields the target carboxamide (Table 2).
Table 2: Amidation Optimization
| Acid Chloride | Amine | Solvent | Yield (%) |
|---|---|---|---|
| Activated ester | Benzyl amine | DCM | 85 |
| Acid chloride | Benzyl amine | THF | 88 |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol . Structural validation is performed via:
Yield Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
3-amino-N-benzyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride with aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
Physical Properties
The compound exhibits properties typical of thienoquinoline derivatives, including solubility in organic solvents and stability under standard laboratory conditions.
Antimicrobial Activity
Research has demonstrated that derivatives of thienoquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of Gram-positive and Gram-negative bacteria. In particular, compounds similar to 3-amino-N-benzyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide have been evaluated for their efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli .
Anticancer Potential
The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies indicate that thienoquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds derived from this scaffold have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Neuroprotective Effects
Research indicates that thienoquinoline derivatives may possess neuroprotective properties. One study highlighted the compound's ability to induce differentiation in PC12 cells, suggesting a role in neuroprotection and potential therapeutic effects for neurodegenerative diseases . The mechanisms involved may include the modulation of neurotrophic factors and prevention of oxidative stress-induced neuronal damage.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, certain analogs have been shown to inhibit apurinic/apyrimidinic endonuclease (APE1), an enzyme involved in DNA repair mechanisms. This inhibition could enhance the efficacy of chemotherapeutic agents by increasing the sensitivity of cancer cells to DNA-damaging drugs .
Table 1: Summary of Biological Activities
Detailed Findings
In a study evaluating the antimicrobial properties of thienoquinoline derivatives, compounds were synthesized and tested against various bacterial strains. The most active compounds exhibited MIC values significantly lower than those of standard antibiotics like ciprofloxacin and ampicillin . Additionally, anticancer studies revealed that certain derivatives not only inhibited cell proliferation but also altered apoptotic markers favorably towards therapeutic outcomes .
Mechanism of Action
The mechanism of action of 3-amino-N-benzyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Core Structural Variations
Thieno[2,3-b]quinoline derivatives share a fused heterocyclic core but differ in substituents, which critically influence bioactivity and physicochemical properties. Key variations include:
Physicochemical Challenges
- Solubility: A major limitation for thieno[2,3-b]quinolines. For example, Compound 1 requires cyclodextrin-based formulations for in vivo studies due to poor aqueous solubility .
- Structural Modifications : Methoxybenzyl (e.g., ) or hydrophilic substituents (e.g., 5-oxo groups) may improve solubility but require empirical validation .
Key Research Findings and Implications
- Substituent-Driven Activity : The N-benzyl group in the target compound may limit solubility compared to smaller substituents (e.g., cyclopentyl in ). Chloro and methyl groups enhance anticancer activity by improving target binding .
- Resistance and Specificity : Antiviral analogues like VGTI-A3-03 highlight the trade-off between potency and resistance, urging combinatorial therapies .
Biological Activity
3-amino-N-benzyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22N2OS
- Molecular Weight : 366.48 g/mol
- CAS Number : 445268-96-2
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:
- Neuroprotective Effects : Similar compounds have shown the ability to induce differentiation in neuronal cell lines, suggesting a potential role in neuroprotection and neurogenesis.
- Anticancer Activity : The compound's structural similarities to known anticancer agents imply potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Some derivatives within the same chemical class have demonstrated antimicrobial activity.
Biological Activity Data
1. Neurogenic Differentiation
A study by researchers highlighted that derivatives similar to this compound displayed significant neuritogenic activity in rat pheochromocytoma (PC12) cells. The compound exhibited pronounced fluorescence and was effective in inducing differentiation independently of the TrkA receptor pathway. This suggests its potential as a small molecule for neurotrophic factor replacement and bioimaging applications .
2. Anticancer Research
In a structure–activity relationship study involving thienoquinoline derivatives, it was found that modifications could enhance the anticancer properties of compounds similar to this compound. These modifications led to increased potency against various cancer cell lines while maintaining acceptable solubility profiles .
3. Antimicrobial Studies
Research has indicated that certain thienopyridine derivatives possess antimicrobial properties. The potential for this compound to inhibit bacterial growth was explored through various assays demonstrating its effectiveness against gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
